molecular formula C22H22N2O3S2 B2658794 3-(3,4-dimethoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877656-34-3

3-(3,4-dimethoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2658794
CAS No.: 877656-34-3
M. Wt: 426.55
InChI Key: FFYGLCUDQJIRMF-UHFFFAOYSA-N
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Description

Its core structure features a dihydrothieno[3,2-d]pyrimidin-4(3H)-one system substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 2 with a 4-methylbenzylthio moiety.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-14-4-6-15(7-5-14)13-29-22-23-17-10-11-28-20(17)21(25)24(22)16-8-9-18(26-2)19(12-16)27-3/h4-9,12H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYGLCUDQJIRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H20_{20}N2_{2}O2_{2}S
  • Molecular Weight : 342.43 g/mol
  • CAS Number : Not specified in the sources.

Antioxidant Activity

Research indicates that thienopyrimidine derivatives exhibit significant antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders .

Anticholinesterase Activity

The compound may also demonstrate anticholinesterase activity. In studies involving related compounds, such as triazolopyridopyrimidines, micromolar inhibition of acetylcholinesterase (AChE) was observed, suggesting potential applications in treating Alzheimer's disease . The mechanism involves binding to the active site of AChE, thereby inhibiting its activity and increasing acetylcholine levels in the synaptic cleft.

Antimicrobial Activity

Some thienopyrimidine derivatives have shown promising antimicrobial activity against various bacterial strains. The presence of the thioether group in the structure may enhance this activity by disrupting microbial cell membranes .

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes associated with neurodegenerative diseases and microbial infections.
  • Free Radical Scavenging : The methoxy groups in the aromatic ring may contribute to its ability to donate electrons and neutralize free radicals.

Case Studies and Research Findings

  • Study on Antioxidant Properties : A study highlighted that related compounds demonstrated strong antioxidant activity through various assays (DPPH, ABTS), indicating that modifications in the thienopyrimidine structure can enhance this property .
  • Cholinesterase Inhibition : Another study reported that specific thienopyrimidine derivatives showed IC50 values comparable to known inhibitors like tacrine, suggesting that structural modifications could lead to more potent AChE inhibitors .
  • Antimicrobial Efficacy : Research has indicated that derivatives similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, emphasizing the potential for developing new antimicrobial agents .

Data Tables

Activity IC50/Effectiveness Reference
AntioxidantStrong scavenging ability
AChE InhibitionIC50 = 1.32 μM
AntimicrobialEffective against various strains

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The target compound’s 3,4-dimethoxyphenyl group differs from analogs with single methoxy (e.g., compound 13 ) or 2-methoxyphenyl ( ), which may alter electronic properties and steric hindrance.
  • Thioether vs.

Target Compound

  • Stepwise Cyclocondensation: Similar to compound 13 (49% yield), involving aldehydes and aminocarboxamides under acidic conditions .
  • Thioether Formation : Introduction of the 4-methylbenzylthio group via nucleophilic substitution, as seen in for chloro-benzylthio derivatives.

Comparative Yields and Conditions

Compound Key Reagents Yield Melting Point (°C) Reference
Compound 13 Acetyl chloride, NaOH/DMF 49% 258–261
Compound 3a Methyl iodide, K₂CO₃ 48% 148–150
2-Substituted Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one Glacial acetic acid, DMSO High Not reported
1-(4-Chlorophenyl)-dihydropyrimidine-2-thione KSCN, acetone 62% Not reported

Key Observations :

  • Lower yields (48–49%) are common for benzylthio or methoxy-substituted derivatives (e.g., compound 13 ), possibly due to steric challenges in thioether formation.
  • Higher yields in dihydropyrimidine-thiones (62% ) may reflect simpler alkylation steps.

Physicochemical and Pharmacological Properties

Melting Points

Pharmacological Potential

  • Dihydropyrimidine-thiones: Demonstrated antibacterial, antitumor, and anti-inflammatory activities , though the target compound’s thienopyrimidinone core may exhibit distinct target profiles.
  • Thienopyrimidinones: Methoxy and benzylthio substituents are associated with kinase inhibition or antimicrobial activity in related compounds, but specific data for the target compound are lacking.

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